molecular formula C19H16N2O3S B252763 N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B252763
M. Wt: 352.4 g/mol
InChI Key: ARVGDUOLHYKPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MTB, is a compound that has been extensively studied for its potential therapeutic applications. MTB is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It has gained significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to possess anti-microbial properties against a variety of bacteria and fungi.

Mechanism of Action

The exact mechanism of action of N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood. However, it is believed that N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide exerts its biological activities by modulating various signaling pathways. For example, N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the NF-kappaB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to activate the p53 signaling pathway, which is involved in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to possess anti-microbial properties against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its diverse biological activities. N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful compound for studying various biological processes. However, one limitation of using N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide for use in experiments.

Future Directions

There are several future directions for research on N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly for the treatment of solid tumors. Additionally, further research is needed to understand the exact mechanism of action of N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide and to optimize its pharmacological properties for use in clinical settings.

Synthesis Methods

The synthesis of N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminophenyl thiophene-2-carboxamide in the presence of a base such as triethylamine to yield N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. The yield of the reaction is typically around 60-70%, and the purity of the compound can be improved through recrystallization.

properties

Product Name

N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-[(2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O3S/c1-24-16-6-3-2-5-15(16)18(22)20-13-8-10-14(11-9-13)21-19(23)17-7-4-12-25-17/h2-12H,1H3,(H,20,22)(H,21,23)

InChI Key

ARVGDUOLHYKPEP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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